molecular formula C5H10N2O3S B1277782 Glycylcysteine CAS No. 57281-78-4

Glycylcysteine

Cat. No. B1277782
CAS RN: 57281-78-4
M. Wt: 178.21 g/mol
InChI Key: MFBYPDKTAJXHNI-VKHMYHEASA-N
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Description

Molecular Structure Analysis

Glycylcysteine has a molecular formula of C5H10N2O3S . Its average mass is 178.210 Da and its monoisotopic mass is 178.041214 Da .


Physical And Chemical Properties Analysis

Glycylcysteine has a density of 1.4±0.1 g/cm3, a boiling point of 452.1±45.0 °C at 760 mmHg, and a flash point of 227.2±28.7 °C . It has 5 H bond acceptors, 4 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Mass Spectrometry in Peptide Analysis

Glycylcysteine plays a crucial role in the study of peptide fragmentation pathways. Mass spectrometric analysis of glycylcysteine-containing peptides helps in understanding the dehydration processes and the formation of various intermediates . This is particularly important for identifying and characterizing peptides and proteins in complex biological samples.

Biochemical Role as a Metabolite

In biochemistry, Glycylcysteine is recognized as a metabolite, which means it’s an intermediate or product of metabolism. Its presence and levels can be indicative of various metabolic states or disorders, making it a valuable biomarker for metabolic studies .

Pharmaceutical Applications

Glycylcysteine has potential applications in pharmaceuticals. While specific uses in drug formulations are not extensively documented, the dipeptide could be explored for its properties as an excipient or in drug delivery systems to enhance the stability or absorption of active pharmaceutical ingredients .

Enzyme Studies

In enzyme research, Glycylcysteine is of interest due to its involvement in the activation of glycyl radical enzymes. These enzymes play a pivotal role in the metabolism of anaerobes and are activated by a radical S-adenosylmethionine (rSAM) superfamily of metalloenzymes . Understanding this process is crucial for developing treatments for diseases associated with these enzymes.

Chemical Synthesis

The unique properties of cysteinyl radicals, which can be derived from Glycylcysteine, are harnessed in chemical synthesis. They are used in a variety of synthetic applications, including peptide macrocyclization and the development of novel therapeutics, highlighting the compound’s versatility in synthetic chemistry .

Molecular Biology Research

Glycylcysteine is also significant in molecular biology. It is part of the study of glycyl radical enzymes, which are functional only in the absence of oxygen and require activation through a specific process involving Glycylcysteine. These studies are essential for understanding the biochemistry and physiology of these enzymes, which have implications in health and disease .

Mechanism of Action

Target of Action

Glycylcysteine, a dipeptide formed from glycine and L-cysteine residues , is a metabolite . It is capable of accepting a hydron from a donor (Bronsted acid) . .

Mode of Action

It is known to have a bronsted base property, indicating that it can accept a hydron from a donor . This property may play a role in its interactions with its targets.

Biochemical Pathways

It is known to be a metabolite , suggesting that it may play a role in metabolic processes

Result of Action

As a metabolite , it may play a role in various metabolic processes

properties

IUPAC Name

(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3S/c6-1-4(8)7-3(2-11)5(9)10/h3,11H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBYPDKTAJXHNI-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)CN)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)CN)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428632
Record name glycylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycylcysteine

CAS RN

57281-78-4
Record name Glycyl-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57281-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name glycylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of glycylcysteine?

A1: Glycylcysteine is a dipeptide composed of glycine and cysteine linked by a peptide bond. Its molecular formula is C5H9NO3S, and its molecular weight is 163.19 g/mol. While specific spectroscopic data wasn't detailed in the provided research, peptides like glycylcysteine can be characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Q2: Are there alternative compounds with similar biological activities to glycylcysteine?

A: Yes, research suggests that other cysteine-containing compounds share similar biological activities with glycylcysteine. For instance, both allyl-cysteine and γ-glutamyl-cysteine-ethylester exhibited inhibitory effects on osteoclastogenesis in vitro, similar to glycylcysteine []. These findings point towards the importance of the cysteine moiety in the observed biological activity.

Q3: What are the limitations of using glycylcysteine in its pure form for oral applications?

A: One major limitation is the low bioavailability of orally administered glycylcysteine. A pilot study in rats revealed that the bioavailability of the compound in an aqueous solution was only about 1% []. This low bioavailability suggests that the compound is likely being degraded or poorly absorbed in the digestive tract, leading to limited systemic availability. Further research is needed to explore alternative delivery methods or formulations that could enhance the bioavailability of glycylcysteine.

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